molecular formula C9H5N3O2 B1296302 6-nitro-1H-indole-3-carbonitrile CAS No. 4769-99-7

6-nitro-1H-indole-3-carbonitrile

Cat. No. B1296302
CAS RN: 4769-99-7
M. Wt: 187.15 g/mol
InChI Key: ZYNGQQUAXSHFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741925B2

Procedure details

To a solution of 6-nitroindole (4.86 g 30 mmol) in DMF (24.3 mL) and CH3CN (243 mL) was added dropwise a solution of ClSO2NCO (5 mL, 57 mmol) in CH3CN (39 mL) at 0° C. After addition, the reaction was allowed to warm to room temperature and stirred for 2 h. The mixture was poured into ice-water, basified with sat. NaHCO3 solution to pH 7-8 and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and concentrated to give 6-nitro-1H-indole-3-carbonitrile (4.6 g, 82%).
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
24.3 mL
Type
solvent
Reaction Step One
Name
Quantity
243 mL
Type
solvent
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].ClS([N:17]=[C:18]=O)(=O)=O.C([O-])(O)=O.[Na+]>CN(C=O)C.CC#N>[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([C:8]([C:18]#[N:17])=[CH:9][NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
4.86 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=CNC2=C1
Name
Quantity
5 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
24.3 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
243 mL
Type
solvent
Smiles
CC#N
Name
Quantity
39 mL
Type
solvent
Smiles
CC#N
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2C(=CNC2=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.